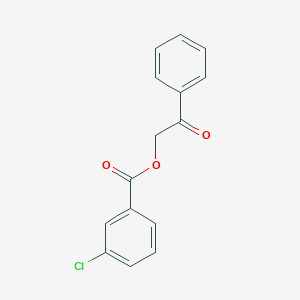
2-Oxo-2-phenylethyl 3-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-2-phenylethyl 3-chlorobenzoate, also known as ethyl 3-chlorobenzoylphenylglyoxylate, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of benzophenone and has a molecular weight of 315.75 g/mol.
Wirkmechanismus
The mechanism of action of 2-Oxo-2-phenyl2-Oxo-2-phenylethyl 3-chlorobenzoate 3-chlorobenzoate is not fully understood. However, it has been proposed that this compound exerts its biological effects through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in the inflammatory response. Additionally, it has been reported to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in tissue remodeling and cancer metastasis.
Biochemische Und Physiologische Effekte
2-Oxo-2-phenyl2-Oxo-2-phenylethyl 3-chlorobenzoate 3-chlorobenzoate has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of bacteria and fungi. Furthermore, it has been reported to reduce the production of reactive oxygen species (ROS) and lipid peroxidation, indicating its potential as an antioxidant.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-Oxo-2-phenyl2-Oxo-2-phenylethyl 3-chlorobenzoate 3-chlorobenzoate is its ease of synthesis, which makes it readily available for use in laboratory experiments. Additionally, this compound exhibits a high degree of stability, which allows for long-term storage and reproducibility of results. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research of 2-Oxo-2-phenyl2-Oxo-2-phenylethyl 3-chlorobenzoate 3-chlorobenzoate. Firstly, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Secondly, the potential applications of this compound in drug discovery and development should be explored. Lastly, the synthesis of novel derivatives of 2-Oxo-2-phenyl2-Oxo-2-phenylethyl 3-chlorobenzoate 3-chlorobenzoate should be investigated to improve its biological activity and selectivity.
In conclusion, 2-Oxo-2-phenyl2-Oxo-2-phenylethyl 3-chlorobenzoate 3-chlorobenzoate is a chemical compound that has shown great potential in scientific research due to its various applications in medicinal chemistry, biochemistry, and pharmacology. The ease of synthesis and stability of this compound make it a valuable tool for laboratory experiments. However, further studies are needed to fully understand the mechanism of action and to explore its potential applications in drug discovery and development.
Synthesemethoden
The synthesis method of 2-Oxo-2-phenyl2-Oxo-2-phenylethyl 3-chlorobenzoate 3-chlorobenzoate involves the reaction of 2-Oxo-2-phenylethyl 3-chlorobenzoate 3-chlorobenzoate with phenylglyoxal in the presence of a base. The reaction proceeds via an aldol condensation mechanism, resulting in the formation of the desired product. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of base used.
Wissenschaftliche Forschungsanwendungen
2-Oxo-2-phenyl2-Oxo-2-phenylethyl 3-chlorobenzoate 3-chlorobenzoate has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its anticancer, anti-inflammatory, and antimicrobial properties. In addition, it has been shown to exhibit potent antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related disorders. Furthermore, this compound has been utilized as a building block for the synthesis of other biologically active compounds.
Eigenschaften
CAS-Nummer |
55184-84-4 |
|---|---|
Produktname |
2-Oxo-2-phenylethyl 3-chlorobenzoate |
Molekularformel |
C15H11ClO3 |
Molekulargewicht |
274.7 g/mol |
IUPAC-Name |
phenacyl 3-chlorobenzoate |
InChI |
InChI=1S/C15H11ClO3/c16-13-8-4-7-12(9-13)15(18)19-10-14(17)11-5-2-1-3-6-11/h1-9H,10H2 |
InChI-Schlüssel |
KAMMMIHJXGVKOM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(1,3-Thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B187927.png)
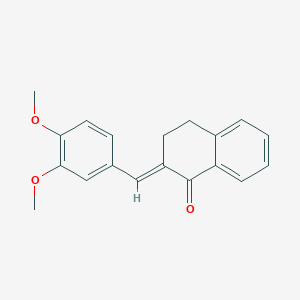
![5,6,7,8,9,10-Hexahydrocyclohepta[b]indole](/img/structure/B187929.png)
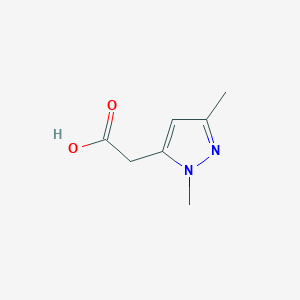
![3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-(2-methylpropyl)-2-oxoimidazolidin-4-yl]-1-hydroxyurea](/img/structure/B187933.png)
![3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B187934.png)
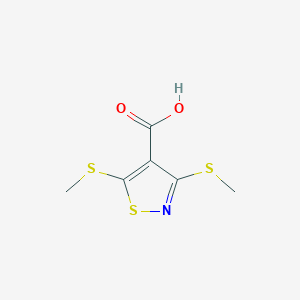

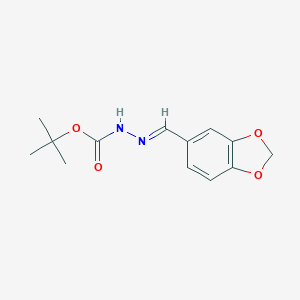
![(4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B187940.png)
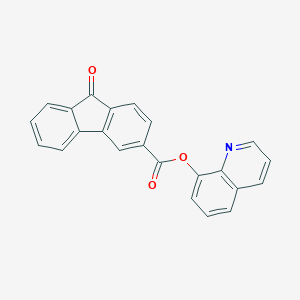
![N-(4-butoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B187945.png)
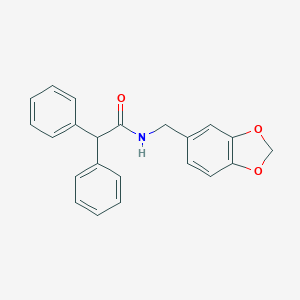
![5,5'-oxybis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B187950.png)